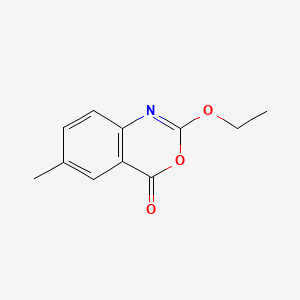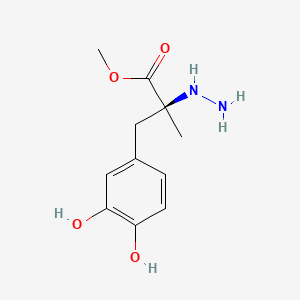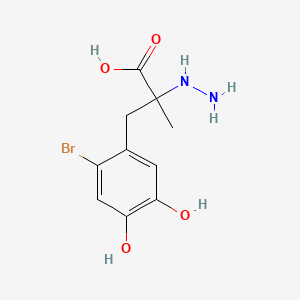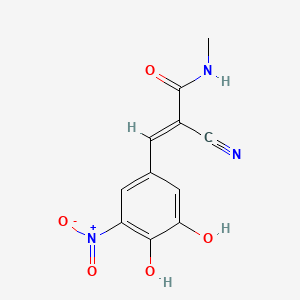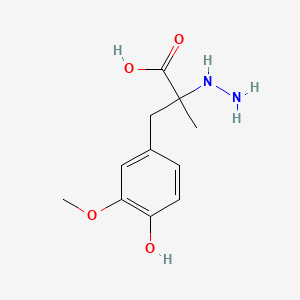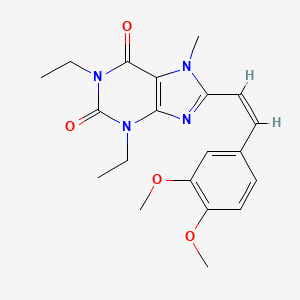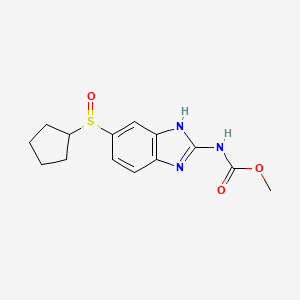
Cefazedone Impurity 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefazedone Impurity 12 is a chemical compound that is often encountered as a byproduct or degradation product in the synthesis and storage of Cefazedone, a cephalosporin antibiotic. Impurities like this compound are critical to identify and control in pharmaceutical products to ensure their safety, efficacy, and quality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cefazedone Impurity 12 typically involves the synthesis of Cefazedone itself, during which various side reactions can lead to the formation of impurities. The synthetic route for Cefazedone involves multiple steps, including the acylation of 7-aminocephalosporanic acid (7-ACA) with specific acylating agents under controlled conditions . The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in the formation of impurities.
Industrial Production Methods
In industrial settings, the production of Cefazedone and its impurities is carefully monitored. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and drying to isolate the desired product and minimize impurities . Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to detect and quantify impurities, ensuring compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Cefazedone Impurity 12 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.
Reduction: Reducing agents can convert certain functional groups within the impurity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the impurity’s chemical properties .
Applications De Recherche Scientifique
Cefazedone Impurity 12 has several applications in scientific research:
Pharmaceutical Research: It is used as a reference standard in the development and validation of analytical methods for detecting impurities in Cefazedone formulations.
Toxicological Studies: Researchers study the impurity’s potential genotoxicity and other toxicological effects to ensure the safety of pharmaceutical products.
Chemical Synthesis: The impurity can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Quality Control: It is essential in quality control processes to ensure that pharmaceutical products meet regulatory standards and are free from harmful levels of impurities.
Mécanisme D'action
like other cephalosporin-related compounds, it may interact with bacterial cell wall synthesis pathways, potentially inhibiting bacterial growth . Further research is needed to elucidate its specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Cefazedone Impurity 12 can be compared with other impurities and related compounds found in cephalosporin antibiotics:
Cefazedone Impurity 1: Another impurity with a different structure and potential toxicological profile.
Cefazedone Impurity 10: Known for its distinct chemical properties and formation pathways.
Cefazedone Impurity 14: Exhibits unique reactivity and stability compared to other impurities.
These comparisons highlight the uniqueness of this compound in terms of its formation, chemical behavior, and impact on pharmaceutical quality.
Propriétés
Numéro CAS |
184696-69-3 |
|---|---|
Formule moléculaire |
C8H8N2O3S |
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
(4R,5R)-4-amino-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-ene-3,11-dione |
InChI |
InChI=1S/C8H8N2O3S/c9-4-6(11)10-5-3(1-13-8(5)12)2-14-7(4)10/h4,7H,1-2,9H2/t4-,7-/m1/s1 |
Clé InChI |
PEXXBWBJJAMURF-CLZZGJSISA-N |
SMILES isomérique |
C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)N)SC2 |
SMILES canonique |
C1C2=C(C(=O)O1)N3C(C(C3=O)N)SC2 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(5aR,6R)-6-Amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione; (5aR-trans)-6-amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



